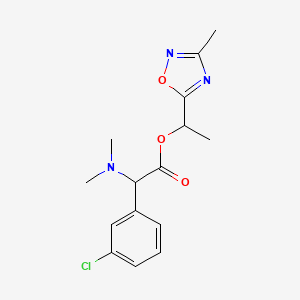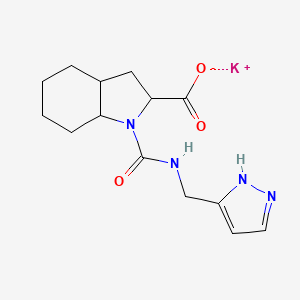
3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea is an organic compound with a complex structure that includes a urea moiety, an ethyl group, a methyl group, and a phenylsulfanylbutanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl isocyanate with 2-phenylsulfanylbutanoic acid to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine derivative.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted urea compounds.
Scientific Research Applications
3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is believed to play a key role in its biological activity by interacting with enzymes and receptors in the body. The urea moiety may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea: can be compared with other urea derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-4-12(20-11-9-7-6-8-10-11)13(18)16-17(3)14(19)15-5-2/h6-10,12H,4-5H2,1-3H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLCJJRBJCYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN(C)C(=O)NCC)SC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B6966649.png)



![4-(cyclobutylmethyl)-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]morpholine-3-carboxamide](/img/structure/B6966673.png)
![Potassium;1-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B6966675.png)
![potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate](/img/structure/B6966678.png)
![2,5-dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6966685.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(2-methylpropyl)morpholine-4-carboxamide](/img/structure/B6966688.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966703.png)
![N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B6966704.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6966706.png)
![N-cyclopropyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyridine-3-sulfonamide](/img/structure/B6966716.png)
![potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate](/img/structure/B6966718.png)
